molecular formula C21H30O8 B130046 Pterosin D 3-O-glucoside CAS No. 84299-80-9

Pterosin D 3-O-glucoside

Cat. No. B130046
CAS RN: 84299-80-9
M. Wt: 410.5 g/mol
InChI Key: WGTDJCXEVHBDAH-UMYDBDEDSA-N
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Description

Pterosin D 3-O-glucoside is a compound related to a class of natural products known as pterosins, which are typically isolated from various species of ferns. These compounds are known for their diverse biological activities, including cytotoxic and antidiabetic effects. Although the provided papers do not specifically mention Pterosin D 3-O-glucoside, they do discuss related compounds such as pterosin C 3-O-β-d-glucopyranoside , pteroside A2 , and pterosin A , which share a similar structural motif and may provide insights into the properties and synthesis of Pterosin D 3-O-glucoside.

Synthesis Analysis

The synthesis of pterosin-related compounds is not directly detailed in the provided papers. However, enzymatic synthesis methods have been explored for related compounds, such as the synthesis of a pterostilbene α-glucoside using cyclodextrin glucanotransferase and amyloglucosidase . This method involves a transglycosylation reaction using starch as a glucosyl donor, which could potentially be adapted for the synthesis of Pterosin D 3-O-glucoside.

Molecular Structure Analysis

The molecular structure of pterosin compounds is characterized by spectroscopic methods such as UV, IR, NMR, and MS data . These techniques allow for the determination of the structural features and absolute configuration of the pterosins and their glycosides. For example, the structure of wallichoside, a pteroside, was established using these methods .

Chemical Reactions Analysis

The chemical reactions involving pterosins typically include glycosylation, as seen in the formation of pteroside glucosides . The reactivity of these compounds under acidic or basic conditions can lead to the formation of various degradation products, which can be characterized by GC-MS . These reactions are important for understanding the stability and transformation of pterosin compounds.

Physical and Chemical Properties Analysis

Pterosin compounds exhibit a range of physical and chemical properties, including solubility, cytotoxicity, and biological activity. For instance, pterosin C 3-O-β-d-glucopyranoside showed significant selective cytotoxicity against human cell lines . The solubility of these compounds in water and other solvents can be influenced by glycosylation, as seen with the increased water solubility of pterostilbene α-d-glucopyranoside . The biological activities of pterosins, such as the antidiabetic effects of pterosin A, are often associated with their ability to modulate various biochemical pathways, including insulin signaling and glucose uptake .

Safety And Hazards

According to the Safety Data Sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling Pterosin D 3-O-glucoside . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

The potential anti-diabetic activity of Pterosin D 3-O-glucoside and other pterosins warrants further functional studies . More research is also needed to fully understand the synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties of Pterosin D 3-O-glucoside.

properties

IUPAC Name

(3R)-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O8/c1-9-7-12-14(10(2)11(9)5-6-22)18(27)21(3,4)19(12)29-20-17(26)16(25)15(24)13(8-23)28-20/h7,13,15-17,19-20,22-26H,5-6,8H2,1-4H3/t13-,15-,16+,17-,19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTDJCXEVHBDAH-UMYDBDEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2OC3C(C(C(C(O3)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C(=C1CCO)C)C(=O)C([C@@H]2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pterosin D 3-O-glucoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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